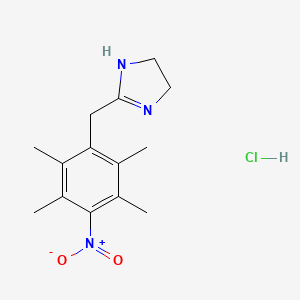![molecular formula C13H11ClN6O2S B14472950 6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine CAS No. 65659-58-7](/img/structure/B14472950.png)
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure substituted with a 4-chlorobenzene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the pteridine core is functionalized with the 4-chlorobenzene sulfonyl group. The reaction conditions often include the use of strong electrophiles and bases to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or halogen groups .
Aplicaciones Científicas De Investigación
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of functionalized materials and polymers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The pteridine core may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzylsulfonyl chloride: Similar sulfonyl group but different core structure.
Benzenesulfonyl chloride: Lacks the pteridine core, simpler structure.
4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid: Similar sulfonyl group but different functional groups and core structure.
Uniqueness
6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine is unique due to its combination of a pteridine core with a 4-chlorobenzene sulfonyl group, providing a distinct set of chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
65659-58-7 |
|---|---|
Fórmula molecular |
C13H11ClN6O2S |
Peso molecular |
350.78 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)sulfonylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6O2S/c14-7-1-3-9(4-2-7)23(21,22)6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
Clave InChI |
UUJQKISQQIWPEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


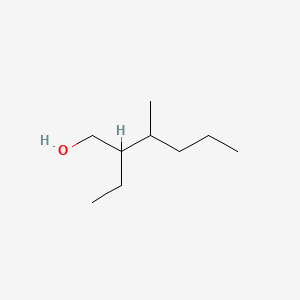
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)
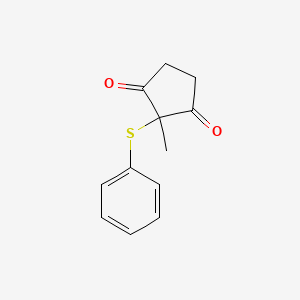
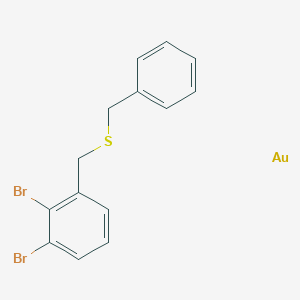

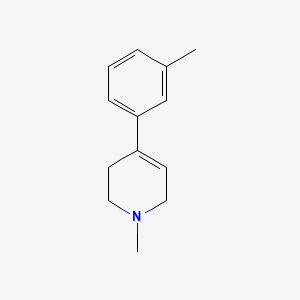
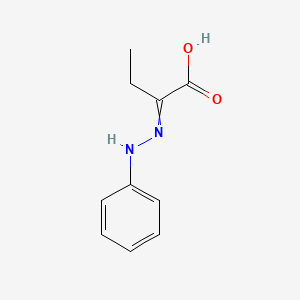
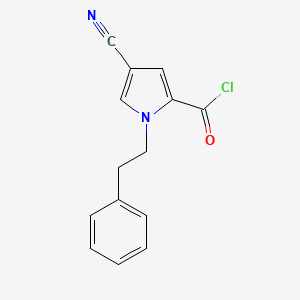
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)


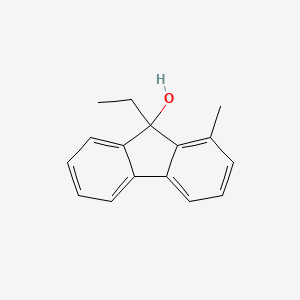
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
